molecular formula C7H15ClN2O2S B13214442 N-methyl-N-[(1-methylpyrrolidin-2-yl)methyl]sulfamoyl chloride

N-methyl-N-[(1-methylpyrrolidin-2-yl)methyl]sulfamoyl chloride

Cat. No.: B13214442
M. Wt: 226.73 g/mol
InChI Key: XUXKBOCXLZLULG-UHFFFAOYSA-N
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Description

N-methyl-N-[(1-methylpyrrolidin-2-yl)methyl]sulfamoyl chloride is a chemical compound that belongs to the class of sulfamoyl chlorides. These compounds are known for their reactivity and are often used as intermediates in organic synthesis. The presence of both a sulfamoyl chloride group and a pyrrolidine ring in its structure makes it a versatile compound in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[(1-methylpyrrolidin-2-yl)methyl]sulfamoyl chloride typically involves the reaction of N-methylpyrrolidine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:

    N-methylpyrrolidine: is reacted with .

  • The reaction mixture is cooled to control the exothermic reaction.
  • The product is then purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors with precise temperature and pressure controls. The use of automated systems ensures consistent product quality and yield. The process may also involve additional steps such as solvent extraction and chromatography for purification.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-[(1-methylpyrrolidin-2-yl)methyl]sulfamoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfamoyl chloride group can be substituted by nucleophiles such as amines and alcohols.

    Hydrolysis: In the presence of water, the compound can hydrolyze to form the corresponding sulfonamide and hydrochloric acid.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

    Catalysts: Acid or base catalysts may be used to facilitate certain reactions.

    Solvents: Organic solvents such as dichloromethane, toluene, and acetonitrile are often used.

Major Products

    Sulfonamides: Formed through substitution reactions with amines.

    Sulfonic acids: Formed through hydrolysis.

Scientific Research Applications

N-methyl-N-[(1-methylpyrrolidin-2-yl)methyl]sulfamoyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the modification of biomolecules for research purposes.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of N-methyl-N-[(1-methylpyrrolidin-2-yl)methyl]sulfamoyl chloride involves its reactivity with nucleophiles. The sulfamoyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of various products depending on the nature of the nucleophile and reaction conditions. The molecular targets and pathways involved are primarily related to its role as a reactive intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

  • N-methylpyrrolidine
  • N-methyl-2-pyrrolidone
  • N-methyl-2-(2-aminoethyl)pyrrolidine

Uniqueness

N-methyl-N-[(1-methylpyrrolidin-2-yl)methyl]sulfamoyl chloride is unique due to the presence of both a sulfamoyl chloride group and a pyrrolidine ring. This combination imparts distinct reactivity and versatility in chemical synthesis, making it a valuable compound in various applications.

Properties

Molecular Formula

C7H15ClN2O2S

Molecular Weight

226.73 g/mol

IUPAC Name

N-methyl-N-[(1-methylpyrrolidin-2-yl)methyl]sulfamoyl chloride

InChI

InChI=1S/C7H15ClN2O2S/c1-9-5-3-4-7(9)6-10(2)13(8,11)12/h7H,3-6H2,1-2H3

InChI Key

XUXKBOCXLZLULG-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC1CN(C)S(=O)(=O)Cl

Origin of Product

United States

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